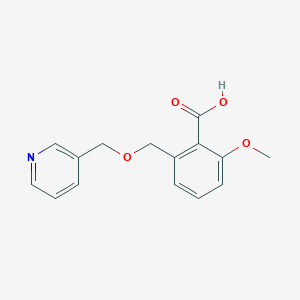

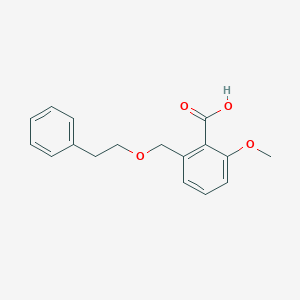

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (OCH3) and a pyridin-3-ylmethoxymethyl group attached to the benzene ring .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Applications De Recherche Scientifique

Crystallography and Molecular Structure

- 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid: This compound's structure was studied via single-crystal X-ray diffraction, highlighting its nearly planar configuration and inclination angles between different pyridinylmethoxy groups. These findings have implications for the understanding of molecular interactions and crystal formation in similar compounds (Lin & Zhang, 2012).

Coordination Polymers and Photophysical Properties

- Lanthanide-based Coordination Polymers: The study of derivatives of 3,5-dihydroxy benzoic acid, which are structurally similar to the subject compound, led to the synthesis of new lanthanide coordination compounds. These complexes have notable photophysical properties, including bright luminescence, which can be valuable for materials science and optical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Enzyme Inhibition and Medicinal Chemistry

- Inhibition of 5-Lipoxygenase-Activating Protein: Compounds structurally related to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid have been used in the development of potent inhibitors for leukotriene synthesis, showing significant promise in pharmacology and medicinal chemistry. Such inhibitors are valuable in treating inflammatory and respiratory conditions (Hutchinson et al., 2009).

Ligand Binding in Cytochrome P450

- Biophysical Techniques in Cytochrome P450: Substituted benzoic acids, akin to the compound , have been employed to study binding modes in cytochrome P450 monooxygenases. This research aids in understanding how such compounds interact with enzymes, influencing catalytic cycles and drug design (Podgorski et al., 2020).

Propriétés

IUPAC Name |

2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQQXFFAMJUZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)

![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)